A Technical Guide to 1-(Pyrrolidin-3-YL)ethan-1-OL: Properties, Synthesis, and Applications
A Technical Guide to 1-(Pyrrolidin-3-YL)ethan-1-OL: Properties, Synthesis, and Applications
Introduction
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and utility as a chiral building block make it an invaluable component in the design of novel therapeutics.[2] This guide focuses on a specific, functionally rich derivative: 1-(Pyrrolidin-3-YL)ethan-1-OL (CAS 477700-38-2). This molecule features a secondary alcohol appended to the 3-position of the pyrrolidine ring, introducing two chiral centers. This inherent stereochemistry, combined with the secondary amine and hydroxyl functionalities, makes it a highly versatile intermediate for the synthesis of complex, biologically active molecules.
This document provides a comprehensive overview of the chemical properties, stereochemical considerations, a detailed synthetic protocol, and the potential applications of 1-(Pyrrolidin-3-YL)ethan-1-OL, tailored for researchers and professionals in drug discovery and development.
Physicochemical and Structural Properties
1-(Pyrrolidin-3-YL)ethan-1-OL is a chiral amino alcohol. While extensive experimental data is not widely published, its core properties can be defined, and others can be reliably estimated based on its structure and analogous compounds.
| Property | Value / Description | Source(s) |
| IUPAC Name | 1-(Pyrrolidin-3-yl)ethan-1-ol | N/A |
| CAS Number | 477700-38-2 | |
| Molecular Formula | C₆H₁₃NO | [3] |
| Molecular Weight | 115.17 g/mol | [3] |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid. | N/A |
| Boiling Point | Predicted: ~190-210 °C (at 760 mmHg). Estimated based on similar structures. | [4] |
| Solubility | Predicted: Soluble in water and polar organic solvents (e.g., methanol, ethanol) due to the presence of polar amine and hydroxyl groups. | N/A |
| Stereochemistry | Contains two chiral centers (at C3 of the pyrrolidine ring and the carbinol carbon), resulting in four possible stereoisomers. | N/A |
The Critical Role of Stereochemistry
The presence of two stereocenters in 1-(Pyrrolidin-3-YL)ethan-1-OL means it can exist as four distinct stereoisomers: (3R, 1'R), (3S, 1'S), (3R, 1'S), and (3S, 1'R). The specific stereochemical orientation of substituents on a pyrrolidine ring can profoundly impact its pharmacological activity. For instance, the orientation of a methyl group at the 3-position of a pyrrolidine scaffold has been shown to be responsible for conferring a pure Estrogen Receptor α (ERα) antagonist profile, a critical feature for breast cancer therapeutics.[2]
This stereochemical dependence arises from the precise three-dimensional fit required for a molecule to bind effectively to its biological target, such as an enzyme's active site or a receptor's binding pocket. Therefore, the stereoselective synthesis of a specific isomer of 1-(Pyrrolidin-3-YL)ethan-1-OL is often a primary objective in a drug discovery campaign to isolate the desired biological effect and minimize off-target activity.[5][6]
Synthesis and Manufacturing
A robust and stereocontrolled synthesis of 1-(Pyrrolidin-3-YL)ethan-1-OL can be envisioned via the reduction of its corresponding ketone precursor, 3-acetylpyrrolidine. To achieve stereoselectivity and prevent side reactions involving the secondary amine, a protection strategy is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the pyrrolidine nitrogen due to its stability and the relatively mild conditions required for its removal.[7][8]
The overall synthetic strategy proceeds in three main stages:
-
Synthesis of the N-Boc protected ketone precursor , (S)-3-Acetyl-1-Boc-pyrrolidine.
-
Diastereoselective reduction of the ketone to the secondary alcohol.
-
Deprotection of the Boc group to yield the final product.
Below is a logical workflow for this synthesis.
Caption: Synthetic workflow for 1-(Pyrrolidin-3-YL)ethan-1-OL.
Experimental Protocol: Synthesis of 1-(Pyrrolidin-3-YL)ethan-1-OL
This protocol outlines the final two stages, starting from the commercially available or synthesized (S)-3-Acetyl-1-Boc-pyrrolidine.
Stage 1: Reduction of (S)-tert-butyl 3-acetylpyrrolidine-1-carboxylate
-
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for converting ketones to alcohols without affecting the Boc protecting group or other ester functionalities. The choice of methanol as a solvent is due to its ability to dissolve the substrate and the reagent, and it also acts as a proton source for the workup.[9]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add (S)-3-Acetyl-1-Boc-pyrrolidine (1.0 eq) and dissolve it in anhydrous methanol.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C. This is crucial to control the exothermic reaction and improve diastereoselectivity.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄, followed by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-Boc protected alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired diastereomers of tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate.
Stage 2: N-Boc Deprotection
-
Rationale: The Boc group is highly sensitive to acid and is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM) is a standard and highly effective method for this transformation.[8] The reaction generates a volatile t-butyl cation and carbon dioxide.
-
Setup: Dissolve the purified N-Boc protected alcohol (1.0 eq) from the previous step in dichloromethane (DCM).
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC/LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Neutralization & Extraction: Dissolve the residue in water and basify to a pH > 10 with a 1M NaOH solution. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Final Steps: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the final product, 1-(Pyrrolidin-3-YL)ethan-1-OL. The product may be further purified if necessary.
Spectroscopic Analysis and Characterization
Characterization of the final product is essential to confirm its identity and purity. Below are the expected spectroscopic features based on the molecular structure and data from analogous compounds.
¹H NMR Spectroscopy (Expected Chemical Shifts)
-
Rationale: The proton NMR spectrum provides information on the electronic environment of all hydrogen atoms. The chemical shifts are influenced by adjacent functional groups. For a similar structure, 1-ethyl-3-pyrrolidinol, the proton on the carbon bearing the hydroxyl group (H-3) appears around 4.3 ppm.[2] We can expect similar shifts for our target molecule.
-
-CH(OH)-: A multiplet around 3.8-4.2 ppm.
-
-CH₃: A doublet around 1.1-1.3 ppm, coupled to the carbinol proton.
-
Pyrrolidine Ring Protons (-CH₂- and -CH-): A series of complex multiplets between 2.5-3.5 ppm.
-
-NH and -OH: Broad singlets, whose chemical shifts are concentration and solvent-dependent.
-
¹³C NMR Spectroscopy (Expected Chemical Shifts)
-
Rationale: The carbon NMR spectrum indicates the different carbon environments. Carbons attached to heteroatoms (O, N) are shifted downfield.
-
-C(OH)-: ~65-75 ppm.
-
Pyrrolidine Ring Carbons (-CH₂- and -CH-): ~40-60 ppm.
-
-CH₃: ~20-25 ppm.
-
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is used to identify the presence of specific functional groups.
-
O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch: A moderate band in the region of 3200-3500 cm⁻¹, often overlapping with the O-H stretch.
-
C-H Stretch (sp³): Bands just below 3000 cm⁻¹.
-
C-O Stretch: A strong band in the region of 1050-1150 cm⁻¹.
-
Mass Spectrometry (MS)
-
Rationale: Mass spectrometry provides the molecular weight of the compound. For Electrospray Ionization (ESI), the molecule is expected to readily protonate.
-
[M+H]⁺: Expected at m/z = 116.18.
-
Reactivity, Stability, and Handling
-
Reactivity: The molecule possesses three primary reactive sites: the secondary amine, the secondary alcohol, and the N-H and O-H protons. The secondary amine is nucleophilic and basic. The hydroxyl group can be oxidized to a ketone or converted into a leaving group for substitution reactions.
-
Stability and Storage: As an amino alcohol, the compound is generally stable under normal conditions. However, it is hygroscopic and may absorb atmospheric CO₂. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dry place.[10]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood. Avoid contact with skin and eyes and prevent inhalation.[10]
Applications in Research and Drug Development
While specific applications for 1-(Pyrrolidin-3-YL)ethan-1-OL are not extensively documented in readily available literature, its structural motifs are of high value in drug discovery. The 3-substituted pyrrolidine core is a privileged scaffold found in a wide array of pharmacologically active compounds.[1]
Caption: Potential applications of the title compound in synthesis.
The molecule serves as a versatile starting point for creating diverse chemical libraries for high-throughput screening. The secondary amine can be readily functionalized via acylation, sulfonylation, or reductive amination to introduce a variety of substituents. Simultaneously, the secondary alcohol provides another handle for modification, such as ether or ester formation, or oxidation back to the ketone to allow for different derivatization pathways. This dual functionality, combined with its inherent chirality, makes 1-(Pyrrolidin-3-YL)ethan-1-OL an attractive intermediate for synthesizing inhibitors, receptor agonists/antagonists, and other potential therapeutic agents.[5][6][11]
References
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020-06-23). National Institutes of Health. [Link]
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Deprotection of different N-Boc-compounds | Download Table. ResearchGate. [Link]
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A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
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Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. National Institutes of Health. [Link]
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BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026-01-21). [Link]
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Supporting Information General All 1H NMR, 13C NMR spectra were recorded... The Royal Society of Chemistry. [Link]
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Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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1-(Pyrrolidin-3-yl)ethanone | C6H11NO | CID 19608940. PubChem. [Link]
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1-Pyrrolidineethanol | C6H13NO | CID 76288. PubChem. [Link]
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Key Organics Limited (Page 32). ChemBuyersGuide.com, Inc.. [Link]
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